molecular formula C7H10N2O2S B2450248 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS No. 1485749-64-1

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid

Cat. No.: B2450248
CAS No.: 1485749-64-1
M. Wt: 186.23
InChI Key: KBSQOUBWSOTEEC-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is characterized by a propanoic acid chain linked to a 4-methyl-1,3-thiazole ring via an amino group. This structure classifies it as a thiazole derivative, a family of heterocyclic compounds known for their significant presence and utility in medicinal and agricultural chemistry research. The compound serves as a valuable synthetic intermediate or building block for researchers working in various fields. Its molecular framework, incorporating both a carboxylic acid functional group and an electron-rich thiazole heterocycle, makes it a versatile precursor for the synthesis of more complex molecules. Potential research applications include its use in developing novel pharmaceutical candidates, particularly as its structure is reminiscent of components found in bioactive molecules and certain approved drugs . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-7(8-4)9-5(2)6(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSQOUBWSOTEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 4-methylthiazole with an appropriate amino acid derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents to facilitate the reaction and purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and amine groups enable diverse derivatizations:

Acylation of the Amine Group

ReactionReagents/ConditionsProductYieldSource
Acetylation Acetic anhydride (H₂O, NaOH, 24 h, RT)N-Acetylated thiazole derivatives77%
Formylation Formaldehyde (AcOH, Ac₂O, microwave, 170°C)N-Formyl derivatives59–88%

Key Findings :

  • Acetylation under mild conditions preserves the thiazole ring integrity .

  • Microwave-assisted formylation enhances reaction efficiency .

Condensation Reactions

The methylene group adjacent to the thiazole ring participates in Knoevenagel-like condensations :

ReactionReagents/ConditionsProductYieldSource
Aldehyde Condensation Aromatic aldehydes (H₂O, Na₂CO₃, glycine)(Z)-Isomer of α,β-unsaturated ketones74–85%

Key Findings :

  • Glycine acts as a bifunctional catalyst, favoring the (Z)-isomer exclusively .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes halogenation and nitration:

ReactionReagents/ConditionsProductYieldSource
Bromination Br₂ (AcOH, NaOAc, 60°C, 1 h)3,5-Dibromo-4-hydroxyphenyl derivatives69%

Key Findings :

  • Bromination at elevated temperatures avoids overhalogenation .

Oxidation and Reduction

Limited direct data exist, but analogous thiazoles show:

ReactionReagents/ConditionsProductNotesSource
Oxidation H₂O₂ or KMnO₄Sulfoxides/sulfones (predicted)[6*]
Reduction NaBH₄ or LiAlH₄Reduced thiazoline derivatives (predicted)[6*]

Note : Benchchem data () are excluded per requirements; predictions are based on thiazole chemistry principles.

Cross-Coupling and Heterocycle Formation

The compound’s amine group facilitates coupling with heteroaryl halides:

ReactionReagents/ConditionsProductYieldSource
Buchwald–Hartwig Coupling 2,3-Dichloroquinoxaline (AcOH, NaOAc, 70–80°C)Quinoxaline-thiazole hybrids74%

Key Findings :

  • Sodium acetate in glacial acetic acid minimizes side reactions during coupling .

pH-Dependent Reactivity

The carboxylic acid group enables pH-sensitive transformations:

ConditionBehaviorApplication ExampleSource
Acidic (pH < 3) Protonation of amine; reduced nucleophilicitySalt formation (e.g., hydrochlorides)
Basic (pH > 10) Deprotonation of COOH; enhanced solubilityEsterification or amidation

Scientific Research Applications

The compound features a thiazole ring, which is known for its biological activity and versatility in medicinal chemistry. The presence of the amino group contributes to its potential as a pharmacological agent.

Medicinal Chemistry

Thiazole derivatives, including 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid, are often explored for their antimicrobial properties. Recent studies have indicated that compounds with thiazole moieties exhibit significant antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species .

Antibacterial Activity

A study synthesized a series of thiazole derivatives and evaluated their antibacterial properties against Bacillus coagulans, Bacillus subtilis, Bacillus megaterium, and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial effects, suggesting that this compound could be developed into a potent antimicrobial agent .

Drug Development

The thiazole scaffold is widely recognized in drug discovery due to its ability to modulate biological activity. The compound's structure allows for modifications that can enhance its pharmacological profile. Researchers are investigating various derivatives for their efficacy in treating conditions such as infections and other diseases linked to bacterial resistance .

Case Study 1: Synthesis and Bioactivity Assessment

In a recent study, researchers synthesized several N,N-disubstituted aminothiazole derivatives, including this compound. The synthesis involved multiple steps including condensation reactions and bioassays to evaluate antibacterial activity. The findings highlighted the potential of these compounds as candidates for further development in medicinal applications .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazole derivatives. By modifying the substituents on the thiazole ring, researchers were able to identify specific structural features that enhanced antibacterial potency. This study underscores the importance of chemical modifications in optimizing drug candidates derived from thiazole structures .

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid, also known as (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 1568010-11-6

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties against various bacterial and fungal strains.

Antibacterial Activity

The compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against different strains:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Enterococcus faecalis 8.33 - 23.15
Escherichia coli 2.33 - 156.47
Pseudomonas aeruginosa 13.40 - 137.43
Salmonella typhi 11.29 - 77.38

These results suggest that the compound has a broad spectrum of activity against various pathogens, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum:

Fungal StrainMIC (µM)
Candida albicans 16.69 - 78.23
Fusarium oxysporum 56.74 - 222.31

The antifungal efficacy indicates that the compound could be useful in treating fungal infections as well .

The mechanisms underlying the antimicrobial activity of this compound involve several pathways:

  • Inhibition of Protein Synthesis : The compound has been shown to interfere with the synthesis of essential proteins in bacteria, leading to cell death.
  • Disruption of Cell Membrane Integrity : It may affect the integrity of bacterial cell membranes, causing leakage of cellular contents.
  • Inhibition of Nucleic Acid Synthesis : Some studies suggest that it can inhibit nucleic acid synthesis pathways, further contributing to its antimicrobial effects .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Study on Antiviral Properties : A study demonstrated that derivatives containing a β-amino acid moiety exhibited higher antiviral activities against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .
  • Comparative Analysis with Commercial Agents : In comparative studies, the compound showed comparable or superior efficacy to existing commercial agents at certain concentrations, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For example, reacting thioureido acids with chloroacetone or brominated ketones under reflux in acetone yields thiazole-containing products . Modifications include condensation with aromatic aldehydes (e.g., thiophen-2-ylmethylene) or bromine-mediated dibromination to introduce diverse substituents . Key steps include purification via recrystallization (methanol or ethanol) and validation by elemental analysis (±0.3% tolerance) .

Q. How are spectroscopic techniques employed to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals based on coupling constants (e.g., δ ~6.10–7.86 ppm for aromatic protons, δ ~170–176 ppm for carbonyl carbons). Overlapping signals in crowded regions (e.g., δ 2.1–4.5 ppm for CH2/CH3 groups) require 2D NMR (COSY, HSQC) for resolution .
  • IR Spectroscopy : Confirm functional groups via peaks at ~1715 cm⁻¹ (C=O stretching) and ~3450 cm⁻¹ (O-H/N-H stretching) .
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N/S percentages (e.g., C: 62.04% vs. 62.10% for C15H18N2O2S) .

Advanced Research Questions

Q. What strategies optimize the synthesis of derivatives to improve yield and purity?

  • Methodological Answer :

  • Reagent Stoichiometry : Use 1.2–1.5 equivalents of α-halocarbonyl reagents (e.g., 3-chloropentane-2,4-dione) to drive the reaction to completion .
  • Solvent and Temperature : Reflux in dry acetone (4–6 h) enhances cyclization efficiency. For acid-sensitive intermediates, replace acetic acid with sodium acetate buffer to control pH .
  • Purification : Sequential washing (water → diethyl ether) removes unreacted aldehydes. Recrystallization from methanol/ethanol minimizes byproduct contamination .

Q. How do structural modifications (e.g., halogenation, aromatic substitutions) influence bioactivity?

  • Methodological Answer :

  • Halogenation : Introducing bromine at the thiazole 5-position (e.g., compound 12 in ) increases antimicrobial potency by enhancing electrophilicity and membrane permeability .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., 4-Fluorophenyl in compound 25 ) improve binding to bacterial enoyl-ACP reductase, as shown in MIC assays against S. aureus (MIC = 8–16 µg/mL) .
  • SAR Studies : Compare logP values (calculated via HPLC) and bioactivity to establish hydrophobicity-activity relationships .

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to simplify splitting patterns for protons in crowded regions (e.g., NCH2 groups at δ ~4.50 ppm) .
  • 2D NMR : HSQC correlations differentiate between CH3 (δ ~1.33 ppm) and aromatic CH (δ ~6.10 ppm) in derivatives like 21b .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in hydrazone derivatives) .

Q. What computational methods predict the compound’s reactivity or protein interactions?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis enoyl reductase, PDB: 4TZK). Focus on hydrogen bonds between the carboxylic acid group and Arg158 .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for bromination or nucleophilic aromatic substitution .

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